molecular formula C16H20ClNO4S B2487825 Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2445791-89-7

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2487825
CAS No.: 2445791-89-7
M. Wt: 357.85
InChI Key: DUMSFEVJSGTFQA-UHFFFAOYSA-N
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Description

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-azaspiro[4.4]nonane core. The molecule contains two critical functional groups: a benzyl carboxylate ester at position 1 and a chlorosulfonyl group at position 2. The chlorosulfonyl moiety (-SO₂Cl) is highly reactive, enabling participation in nucleophilic substitutions (e.g., forming sulfonamides), while the benzyl ester provides steric bulk and modulates lipophilicity. Such spirocyclic frameworks are valued in medicinal chemistry for their conformational rigidity and ability to mimic bioactive scaffolds .

Properties

IUPAC Name

benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4S/c17-23(20,21)14-10-16(8-4-5-9-16)18(11-14)15(19)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSFEVJSGTFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl halide with a suitable azaspirocyclic precursor under basic conditions, followed by chlorosulfonylation to introduce the chlorosulfonyl group. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides.

Scientific Research Applications

Analgesic Properties

Recent studies have highlighted the compound's potential as an analgesic agent. It has been investigated for its ability to act on the κ-opioid receptor (KOR), which is known for mediating pain relief without the side effects commonly associated with traditional opioid medications. For instance, a series of derivatives based on this compound exhibited potent antinociceptive effects in preclinical models, suggesting its utility in pain management therapies .

Anticonvulsant Activity

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate has also been studied for its anticonvulsant properties. Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems involved in seizure activity. The structure-property relationship studies have shown that modifications to the benzyl group can enhance anticonvulsant efficacy .

Antitumor Activity

The compound's potential as an antitumor agent is being explored, particularly in the context of multi-target kinase inhibitors. Preliminary findings suggest that it may inhibit pathways involved in tumor growth and metastasis, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Study AAnalgesic EffectsIdentified as a selective KOR ligand with significant pain relief properties without typical opioid side effects .
Study BAnticonvulsant ActivityShowed promising results in reducing seizure frequency in animal models .
Study CAntitumor PotentialDemonstrated inhibition of cancer cell proliferation in vitro, suggesting further investigation into its use as an anticancer drug .

Mechanism of Action

The mechanism of action of Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-Dioxide (20l) Substituents: tert-Butyl carboxylate, sulfone group (7,7-dioxide). Key Differences: Replaces the chlorosulfonyl group with a sulfone and substitutes benzyl with tert-butyl. Impact: The sulfone enhances polarity and hydrogen-bonding capacity compared to the chlorosulfonyl group. Reported yield: 94%, melting point: 76–77°C .

Benzyl 7-Thia-1-azaspiro[4.5]decane-1-carboxylate 7,7-Dioxide (11n)

  • Substituents : Benzyl carboxylate, sulfone group (7,7-dioxide), and a larger 4.5 spiro ring.
  • Key Differences : Expanded spiro ring (4.5 vs. 4.4) alters conformational flexibility.
  • Impact : Larger ring systems may influence binding affinity in biological targets. Reported yield: 89%, melting point: 101–102°C .

tert-Butyl 3-[Imino(methyl)oxo-λ⁶-sulfanyl]-1-azaspiro[4.4]nonane-1-carboxylate Substituents: Imino(methyl)oxo-sulfanyl group (-S(=O)(=NMe)). Key Differences: The sulfonimidate group introduces a nitrogen atom into the sulfonyl moiety, creating a chiral center and altering electronic properties. Molecular formula: C₁₄H₂₆N₂O₃S .

Boc-Protected 6-Methyl-1-azaspiro[4.4]nonane-1-carboxylate (3.68) Substituents: Boc (tert-butyloxycarbonyl) group, methyl group at position 5. Key Differences: Boc protection replaces benzyl ester, and a methyl group adds steric bulk. Impact: Boc groups are acid-labile, making this compound suitable for temporary protection in multistep syntheses. Synthesized as a clear oil (60% yield), contrasting with the solid-state derivatives .

Physical Properties

Compound Name Molecular Formula Substituents Physical State Melting Point (°C) Yield Key Features
Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate C₁₇H₂₀ClNO₄S Benzyl ester, -SO₂Cl Not reported Not reported Not reported High electrophilicity, spiro core
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-dioxide (20l) C₁₂H₂₁NO₄S tert-Butyl ester, sulfone White powder 76–77 94% High polarity, rigid structure
Boc-Protected 6-methyl-1-azaspiro[4.4]nonane-1-carboxylate (3.68) C₁₄H₂₅NO₄ Boc group, methyl Clear oil N/A 60% Acid-labile protection

Biological Activity

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate (CAS No. 750526-93-3) is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex spirocyclic structure that contributes to its pharmacological properties. The molecular formula is C16H21ClN2O4SC_{16}H_{21}ClN_{2}O_{4}S, with a molecular weight of approximately 360.87 g/mol. Its unique spirocyclic framework allows for diverse interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

  • Kappa Opioid Receptor (KOR) Agonism : Recent studies have highlighted the compound's potential as a KOR agonist, which may provide analgesic effects without the typical side effects associated with traditional opioids. For instance, a related compound showed a Ki value of 1.9 nM for KOR, indicating high affinity and selectivity .
  • Autotaxin Inhibition : Benzyl 3-chlorosulfonyl derivatives have been identified as inhibitors of autotaxin, an enzyme implicated in various pathological conditions, including cancer and inflammation . This inhibition could lead to therapeutic applications in treating these diseases.

Antinociceptive Effects

A study evaluating the antinociceptive properties of related compounds demonstrated that certain derivatives exhibited significant pain relief in animal models. The abdominal constriction test indicated potent antinociceptive activity, which was effectively blocked by KOR antagonists, suggesting that the mechanism involves KOR pathways .

Anticonvulsant Potential

Research into the structure-property relationship of benzyl-substituted azaspiro compounds has revealed their potential as anticonvulsant agents. A specific study indicated that modifications to the benzyl group can enhance anticonvulsant activity, making these compounds promising candidates for further development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntinociceptiveKOR Agonism
Autotaxin InhibitionEnzyme Inhibition
AnticonvulsantStructure-Activity Relationship

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